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Introduction
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays

a pivotal role in the immune system, primarily by mediating the migration of T cells,

macrophages, and dendritic cells to sites of inflammation.[1] Beyond its physiological function,

CCR5 gained significant attention as a major co-receptor for the entry of macrophage-tropic

(R5) strains of human immunodeficiency virus type 1 (HIV-1) into host cells.[1] This discovery

positioned CCR5 as a critical therapeutic target for HIV-1 infection and spurred the

development of small molecule antagonists.

Aplaviroc (formerly GW-873140 or AK602) is a potent, non-competitive allosteric antagonist of

the CCR5 receptor.[2] It belongs to the spiro-diketo-piperazine class of compounds and

exhibits high-affinity binding to human CCR5, effectively blocking the interaction between the

HIV-1 envelope glycoprotein gp120 and the co-receptor, thereby inhibiting viral entry.[2][3]

Although the clinical development of Aplaviroc for HIV-1 treatment was discontinued due to

concerns of hepatotoxicity, its well-characterized mechanism of action and potent in vitro

activity make it a valuable chemical probe for investigating the multifaceted functions of CCR5.

[4][5]

This technical guide provides a comprehensive overview of Aplaviroc as a chemical probe for

studying CCR5. It includes a detailed description of its mechanism of action, quantitative data
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on its binding and inhibitory activities, detailed experimental protocols for its use in various

assays, and a discussion of its specificity and potential off-target effects.

Mechanism of Action
Aplaviroc functions as a negative allosteric modulator of CCR5.[6] It binds to a hydrophobic

pocket within the transmembrane helices of the receptor, distinct from the binding site of the

natural chemokine ligands (e.g., CCL3, CCL4, CCL5) and the HIV-1 gp120 protein.[6] This

binding induces a conformational change in the CCR5 receptor, rendering it unrecognizable to

gp120 and preventing the subsequent fusion of the viral and cellular membranes.[6]

Interestingly, while Aplaviroc is a functional antagonist of chemokine-induced signaling, it can

paradoxically enhance the binding of the chemokine CCL5 to G protein-uncoupled CCR5

conformations.[7] This highlights the complexity of its allosteric modulation and underscores the

importance of using functional assays to characterize its inhibitory effects.

Data Presentation
Table 1: Aplaviroc Binding Affinity and Kinetics for
Human CCR5

Parameter Value Cell/System Reference

Dissociation Constant

(Kd)
~0.18 - 0.40 nM

Membranes from

CCR5-expressing

cells

[7]

Dissociation Half-life

(t1/2)
~24 hours (at 22°C)

Membranes from

CCR5-expressing

cells

[7]

Receptor Occupancy

(in vivo)

>98% within 2-3 hours

of dosing

Human peripheral

blood mononuclear

cells

[8]

Time to 50% Receptor

Occupancy (washout)
>100 hours

Human peripheral

blood mononuclear

cells

[8]
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Table 2: Aplaviroc In Vitro Inhibitory Activity
Assay IC50 / EC50

Virus Strain /
Ligand

Cell Line /
System

Reference

HIV-1 Entry

Inhibition
0.2 - 0.6 nM

R5-tropic HIV-1

isolates

Peripheral Blood

Mononuclear

Cells (PBMCs)

[3]

HIV-1

Neutralization

(Pseudovirus)

2.3 nM HIV-1 JR-FL TZM-bl cells [2]

HIV-1

Neutralization

(Pseudovirus)

4.9 nM HIV-1 YU2 TZM-bl cells [2]

Calcium

Mobilization
Fully prevents CCL5 (RANTES) Not specified [6]

Chemotaxis Not specified Not specified Not specified

GTPγS Binding Not specified Not specified Not specified

Note: IC50 and EC50 values can vary depending on the specific experimental conditions,

including cell type, ligand concentration, and assay format.

Experimental Protocols
Receptor Binding Assay (Radioligand Competition)
This assay measures the ability of Aplaviroc to compete with a radiolabeled CCR5 ligand for

binding to the receptor.

Methodology:[9][10][11]

Membrane Preparation:

Culture cells expressing high levels of human CCR5 (e.g., CHO-K1 or HEK293 cells stably

transfected with CCR5).
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Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 1 mM

EDTA, pH 7.4) containing protease inhibitors.

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer

(e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

Determine the protein concentration of the membrane preparation.

Competition Binding Assay:

In a 96-well plate, add a constant concentration of a radiolabeled CCR5 ligand (e.g.,

[125I]CCL5 or [3H]Maraviroc) to each well.

Add increasing concentrations of Aplaviroc (e.g., from 1 pM to 1 µM) or vehicle control.

Add the cell membrane preparation to each well to initiate the binding reaction.

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-

90 minutes).

Terminate the binding reaction by rapid filtration through a glass fiber filter plate (pre-

soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding).

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

Allow the filters to dry, and then measure the radioactivity retained on the filters using a

scintillation counter.

Data Analysis:

Determine the non-specific binding by including a high concentration of an unlabeled

CCR5 ligand (e.g., 1 µM Maraviroc).
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Subtract the non-specific binding from the total binding to obtain the specific binding at

each Aplaviroc concentration.

Plot the percentage of specific binding against the logarithm of the Aplaviroc
concentration.

Determine the IC50 value (the concentration of Aplaviroc that inhibits 50% of the specific

binding of the radioligand) by non-linear regression analysis.

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Membrane Preparation

Competition Binding Assay Data Analysis

CCR5-expressing cells Homogenization Low-speed centrifugation High-speed centrifugation Washed membranes

Incubation

Radiolabeled ligand

Aplaviroc Filtration Washing Radioactivity counting Calculate IC50 Calculate Ki

Click to download full resolution via product page

Receptor Binding Assay Workflow

HIV-1 Pseudovirus Entry Assay
This assay measures the ability of Aplaviroc to inhibit the entry of HIV-1 pseudoviruses into

CCR5-expressing target cells.
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Methodology:[2][12][13][14][15]

Production of HIV-1 Pseudoviruses:

Co-transfect 293T cells with a plasmid encoding an R5-tropic HIV-1 envelope glycoprotein

(e.g., from the JR-FL or BaL strains) and a plasmid encoding an HIV-1 backbone that lacks

the env gene but contains a reporter gene (e.g., luciferase or green fluorescent protein).

Harvest the cell culture supernatant containing the pseudoviruses 48-72 hours post-

transfection.

Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

Titer the pseudovirus stock on target cells to determine the optimal dilution for the

neutralization assay.

Neutralization Assay:

Seed CCR5-expressing target cells (e.g., TZM-bl cells, which contain a Tat-inducible

luciferase reporter gene) in a 96-well plate.

Pre-incubate the HIV-1 pseudoviruses with serial dilutions of Aplaviroc (e.g., from 0.01

nM to 100 nM) or a vehicle control for 1 hour at 37°C.

Add the virus-Aplaviroc mixture to the target cells.

Incubate the cells for 48-72 hours at 37°C.

Measure the reporter gene expression (e.g., luciferase activity by adding a luciferase

substrate and measuring luminescence, or GFP expression by flow cytometry).

Data Analysis:

Calculate the percentage of inhibition of viral entry for each Aplaviroc concentration

relative to the vehicle control.

Plot the percentage of inhibition against the logarithm of the Aplaviroc concentration.
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Determine the IC50 value (the concentration of Aplaviroc that inhibits 50% of viral entry)

by non-linear regression analysis.

HIV-1 Pseudovirus Entry Assay Workflow

Chemotaxis Assay
This assay measures the ability of Aplaviroc to inhibit the migration of CCR5-expressing cells

towards a chemokine gradient.

Methodology:[16][17][18]

Cell Preparation:

Use a cell line that expresses CCR5 and is known to undergo chemotaxis (e.g., a T cell

line like Jurkat, or primary T cells).

Wash the cells and resuspend them in a serum-free assay medium.

Chemotaxis Assay:

Use a transwell migration plate with a porous membrane (e.g., 5 µm pore size for

lymphocytes).

In the lower chamber, add the assay medium containing a CCR5 chemokine ligand (e.g.,

10-100 ng/mL of CCL5) or a vehicle control.

In the upper chamber, add the CCR5-expressing cells that have been pre-incubated with

various concentrations of Aplaviroc (e.g., from 1 nM to 1 µM) or a vehicle control for 30-

60 minutes at 37°C.

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient for

cell migration (e.g., 2-4 hours).

Quantification of Migration:

After incubation, remove the non-migrated cells from the upper surface of the membrane

with a cotton swab.
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Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or

crystal violet).

Count the number of migrated cells in several microscopic fields.

Alternatively, lyse the migrated cells and quantify them using a fluorescent dye (e.g.,

CyQuant GR dye).

Data Analysis:

Calculate the percentage of inhibition of chemotaxis for each Aplaviroc concentration

relative to the chemokine-only control.

Plot the percentage of inhibition against the logarithm of the Aplaviroc concentration.

Determine the IC50 value by non-linear regression analysis.

Calcium Mobilization Assay
This assay measures the ability of Aplaviroc to block the increase in intracellular calcium

concentration induced by CCR5 agonists.

Methodology:[19][20][21][22][23]

Cell Preparation and Dye Loading:

Use CCR5-expressing cells (e.g., CHO-K1/CCR5 or a relevant immune cell line).

Wash the cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt

Solution with 20 mM HEPES).

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

according to the manufacturer's instructions. This typically involves incubation for 30-60

minutes at 37°C.

Wash the cells to remove excess dye.

Calcium Flux Measurement:
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Resuspend the dye-loaded cells in the assay buffer.

Aliquot the cells into a 96-well plate.

Pre-incubate the cells with various concentrations of Aplaviroc or a vehicle control for a

short period (e.g., 10-15 minutes).

Use a fluorescence plate reader equipped with an injector to measure the fluorescence

intensity over time.

Establish a baseline fluorescence reading.

Inject a CCR5 agonist (e.g., CCL5) into the wells and immediately begin recording the

fluorescence intensity.

Data Analysis:

The increase in fluorescence intensity corresponds to the rise in intracellular calcium

concentration.

Calculate the peak fluorescence response for each condition.

Determine the percentage of inhibition of the calcium response for each Aplaviroc
concentration relative to the agonist-only control.

Plot the percentage of inhibition against the logarithm of the Aplaviroc concentration and

determine the IC50 value.

CCR5 Signaling Pathways and Inhibition by
Aplaviroc
CCR5 activation by its chemokine ligands initiates a cascade of intracellular signaling events

that regulate cell migration, proliferation, and survival. As a GPCR, CCR5 couples to

heterotrimeric G proteins, primarily of the Gαi family.[1][24]

Upon ligand binding, the G protein dissociates into its Gαi and Gβγ subunits, which then

activate downstream effector molecules.[25] Key signaling pathways activated downstream of
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CCR5 include:

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: The Gβγ subunit can activate PI3K, leading

to the phosphorylation and activation of Akt.[7][26] The PI3K/Akt pathway is crucial for cell

survival, proliferation, and migration.

Mitogen-Activated Protein Kinase (MAPK) Pathway: CCR5 activation can lead to the

phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), p38

MAPK, and c-Jun N-terminal kinase (JNK).[24][25] These pathways are involved in a wide

range of cellular processes, including gene expression, proliferation, and apoptosis.

Phospholipase C (PLC)/Calcium Mobilization Pathway: The Gβγ subunit can also activate

PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG).[24] IP3 triggers the release of calcium from

intracellular stores, while DAG activates protein kinase C (PKC).

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: CCR5

can also signal through G protein-independent mechanisms involving the JAK/STAT

pathway, which is important for cytokine signaling and immune regulation.[25]

Aplaviroc, by allosterically inhibiting the active conformation of CCR5, prevents the initiation of

these downstream signaling cascades.
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CCR5 Signaling Pathway and Aplaviroc Inhibition
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Specificity and Off-Target Effects
A critical aspect of a chemical probe is its specificity for the intended target. While Aplaviroc is

a potent and selective CCR5 antagonist, it is important to consider potential off-target effects,

especially when interpreting experimental results.

Preclinical studies have shown that Aplaviroc is a substrate and an inhibitor of the organic

anion transport protein 1B1 (OATP1B1), which could contribute to its hepatic accumulation and

the observed hepatotoxicity in clinical trials.[4] When using Aplaviroc as a chemical probe, it is

advisable to use the lowest effective concentration and to consider control experiments to rule

out off-target effects, particularly in cell types that express OATP1B1.

Furthermore, as with any small molecule inhibitor, a comprehensive off-target screening

against a panel of receptors, ion channels, and enzymes would provide a more complete

picture of its selectivity profile.[27][28]

Conclusion
Aplaviroc is a powerful chemical probe for dissecting the diverse biological roles of the CCR5

receptor. Its well-defined mechanism as a non-competitive allosteric antagonist, coupled with

its high potency, allows for the effective inhibition of CCR5-mediated processes in vitro. This

technical guide provides a foundation for researchers to utilize Aplaviroc in their studies, from

detailed experimental protocols to an understanding of the underlying signaling pathways.

While its clinical development was halted, the wealth of data generated for Aplaviroc makes it

a valuable tool for advancing our understanding of CCR5 in health and disease. By carefully

considering its mechanism of action and potential off-target effects, researchers can confidently

employ Aplaviroc to elucidate the intricate functions of this important chemokine receptor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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